Dutomycin
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Overview
Description
Dutomycin is a cyclic lipopeptide antibiotic that was first isolated from Streptomyces cinnamoneus in 1970. It has been used in the treatment of various bacterial infections, including those caused by multidrug-resistant organisms. Dutomycin has a unique mechanism of action, making it an attractive candidate for further research and development.
Scientific Research Applications
Antiproliferative Activity and Interaction with DNA
Dutomycin, an anthracycline natural product, demonstrates significant antiproliferative activity. It works by blocking cells in the S phase, inhibiting cell growth more effectively compared to its derivatives. Dutomycin exhibits a higher binding affinity to DNA, particularly due to the critical role of its 12-methyl group. This interaction impairs DNA replication, enhancing its antitumor activity (Xu et al., 2022).
Antibacterial Properties and Biosynthetic Tailoring
Dutomycin displays potent antibacterial activity against strains like Staphylococcus aureus, including methicillin-resistant S. aureus. Its biosynthetic gene cluster has been studied, revealing insights into the roles of specific enzymes in its production. The antibacterial efficacy of dutomycin can be enhanced through biosynthetic structural modification, as seen with some of its analogues (Sun et al., 2016).
Autophagy and Apoptosis Induction in Cancer Cells
Dutomycin has been identified as an autophagy enhancer that can lead to apoptosis in cancer cells. It targets the serine protease inhibitor SERPINB6, activating intracellular serine proteases and inducing autophagy. This process eventually leads to cell death, demonstrating dutomycin's potential as an anticancer agent (Jang et al., 2021).
Insights into Molecular Mechanisms and Structural Analysis
The biosynthesis and structural analysis of dutomycin reveal its complex mechanism of action. One study explored the enzymatic formation of lysinoalanine in duramycin, a related compound, which provides insights into the structural intricacies of these types of compounds. Such analyses are crucial for understanding how these compounds interact with biological targets and their potential applications in therapeutic settings (An et al., 2018).
Radiosensitization in Cancer Therapy
In cancer therapy, dutomycin has shown potential as a radiosensitizer. It enhances the radiosensitivity of liver cancer cells by increasing the generation of reactive oxygen species. This property of dutomycin could be leveraged to improve the efficacy of radiation therapy in treating certain types of cancer (Yang et al., 2021).
properties
CAS RN |
146663-67-4 |
---|---|
Product Name |
Dutomycin |
Molecular Formula |
C44H54O17 |
Molecular Weight |
854.9 g/mol |
IUPAC Name |
[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] (Z,4R)-2,4-dimethylhept-2-enoate |
InChI |
InChI=1S/C44H54O17/c1-10-11-18(2)14-19(3)41(52)61-39-23(7)58-29(17-42(39,8)53)59-26-12-13-28(57-22(26)6)60-40-36(49)31(21(5)45)37(50)44(55)38(51)32-24(16-43(40,44)54)20(4)30-33(35(32)48)25(46)15-27(56-9)34(30)47/h14-15,18,22-23,26,28-29,39-40,48,50,53-55H,10-13,16-17H2,1-9H3/b19-14-/t18-,22-,23+,26+,28+,29+,39-,40-,42-,43-,44-/m1/s1 |
InChI Key |
ZYPYHMZLLIDAAL-WNMWLNICSA-N |
Isomeric SMILES |
CCC[C@@H](C)/C=C(/C)\C(=O)O[C@@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@H]2CC[C@@H](O[C@@H]2C)O[C@@H]3C(=O)C(=C([C@@]4([C@]3(CC5=C(C6=C(C(=O)C=C(C6=O)OC)C(=C5C4=O)O)C)O)O)O)C(=O)C)C |
SMILES |
CCCC(C)C=C(C)C(=O)OC1C(OC(CC1(C)O)OC2CCC(OC2C)OC3C(=O)C(=C(C4(C3(CC5=C(C6=C(C(=O)C=C(C6=O)OC)C(=C5C4=O)O)C)O)O)O)C(=O)C)C |
Canonical SMILES |
CCCC(C)C=C(C)C(=O)OC1C(OC(CC1(C)O)OC2CCC(OC2C)OC3C(=O)C(=C(C4(C3(CC5=C(C6=C(C(=O)C=C(C6=O)OC)C(=C5C4=O)O)C)O)O)O)C(=O)C)C |
synonyms |
dutomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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